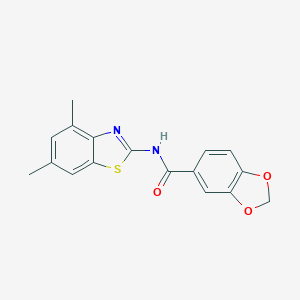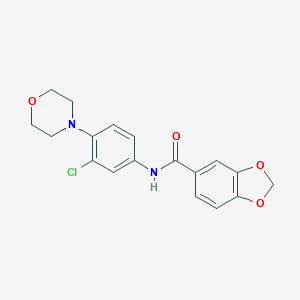![molecular formula C11H12N6O2S B251398 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B251398.png)
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide, also known as Ro 31-8220, is a synthetic compound that is commonly used in scientific research. It is a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in a wide range of physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases. Therefore, Ro 31-8220 has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 works by selectively inhibiting PKC, which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC is involved in the regulation of cell growth, differentiation, and survival. It is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, by inhibiting PKC, this compound 31-8220 can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound 31-8220 has been shown to prevent neuronal cell death by inhibiting the activation of caspases, a family of proteases that play a crucial role in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has several advantages for lab experiments. It is a selective inhibitor of PKC, which allows for the specific modulation of PKC-dependent cellular processes. It is also a synthetic compound, which allows for the reproducible synthesis of large quantities of the compound. However, this compound 31-8220 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments. Additionally, it has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound 31-8220 in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the study of the molecular mechanisms underlying the biochemical and physiological effects of this compound 31-8220 can provide insights into the regulation of cellular processes.
Métodos De Síntesis
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methoxybenzoyl chloride with potassium thioacetate to form 4-methoxybenzoylthioacetate. The second step involves the reaction of 4-methoxybenzoylthioacetate with 2-methyl-5-amino-1,3,4-tetrazole to form 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide. Finally, the third step involves the reaction of 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide with potassium cyanate to form this compound 31-8220.
Aplicaciones Científicas De Investigación
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound 31-8220 has been shown to have neuroprotective properties by preventing neuronal cell death in various neurodegenerative diseases.
Propiedades
Fórmula molecular |
C11H12N6O2S |
|---|---|
Peso molecular |
292.32 g/mol |
Nombre IUPAC |
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-3-5-8(19-2)6-4-7/h3-6H,1-2H3,(H2,12,13,15,18,20) |
Clave InChI |
DBXOVTUVEZVYTC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
